molecular formula C23H22ClN3O3S B1683730 N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide CAS No. 709621-32-9

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

Cat. No. B1683730
M. Wt: 456 g/mol
InChI Key: DXBNCECXWITYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UPR-IN-17# is a potent pan-inhibitor of the unfolded protein response (UPR).

properties

CAS RN

709621-32-9

Product Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H22ClN3O3S/c24-19-15-17(25-22(28)16-30-18-5-2-1-3-6-18)8-9-20(19)26-10-12-27(13-11-26)23(29)21-7-4-14-31-21/h1-9,14-15H,10-13,16H2,(H,25,28)

InChI Key

DXBNCECXWITYOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl)C(=O)C4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UPR-IN-17#;  UPR IN 17#;  UPR inhibitor 17#;  UPR inhibitor-17#; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
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N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

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